2,4-Dimethylthiazole-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

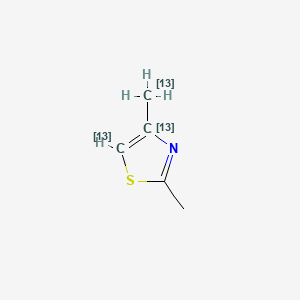

Structure

3D Structure

Properties

Molecular Formula |

C5H7NS |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methyl-4-(113C)methyl-(4,5-13C2)1,3-thiazole |

InChI |

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3/i1+1,3+1,4+1 |

InChI Key |

OBSLLHNATPQFMJ-QZJDPFNNSA-N |

Isomeric SMILES |

CC1=N[13C](=[13CH]S1)[13CH3] |

Canonical SMILES |

CC1=CSC(=N1)C |

Origin of Product |

United States |

Foundational & Exploratory

what is 2,4-Dimethylthiazole-13C3

An In-depth Technical Guide on 2,4-Dimethylthiazole-¹³C₃

This technical guide provides a comprehensive overview of 2,4-Dimethylthiazole-¹³C₃, an isotopically labeled form of 2,4-Dimethylthiazole. The guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications.

Introduction

2,4-Dimethylthiazole is a heterocyclic compound and a known flavor component in various foods and beverages.[1] Its isotopically labeled analogue, 2,4-Dimethylthiazole-¹³C₃, serves as a valuable tool in research, particularly as an internal standard for mass spectrometry-based quantification, and in metabolic and mechanistic studies. The incorporation of three ¹³C atoms provides a distinct mass difference, allowing for its clear differentiation from the endogenous, unlabeled compound.

Due to the limited availability of specific experimental data for 2,4-Dimethylthiazole-¹³C₃, this guide presents data for the unlabeled compound as a reference and proposes a synthetic route for the labeled version.

Chemical Identity and Properties

Table 1: Chemical Identifiers for 2,4-Dimethylthiazole and its ¹³C₃ Isotopologue

| Identifier | 2,4-Dimethylthiazole | 2,4-Dimethylthiazole-¹³C₃ |

| CAS Number | 541-58-2[2][3][4][5] | Not available |

| Molecular Formula | C₅H₇NS[2][3][4][5] | (¹³C)₃C₂H₇NS |

| Molecular Weight | 113.18 g/mol [2][3][4][5] | ~116.18 g/mol |

| IUPAC Name | 2,4-dimethyl-1,3-thiazole[6][7] | 2,4-di(methyl-¹³C)-1,3-thiazole-¹³C |

The physicochemical properties of the unlabeled 2,4-Dimethylthiazole are summarized in Table 2. It is anticipated that the ¹³C₃-labeled version will exhibit very similar physical properties, with the primary difference being its molecular weight.

Table 2: Physicochemical Properties of Unlabeled 2,4-Dimethylthiazole

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 144-146 °C at 719 mmHg | [2][3] |

| Density | 1.056 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.509 | [2] |

| Water Solubility | Slightly soluble | [2] |

Synthesis and Experimental Protocols

The synthesis of 2,4-disubstituted thiazoles is commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-Dimethylthiazole-¹³C₃, ¹³C-labeled precursors would be utilized.

Proposed Synthetic Pathway

A plausible synthetic route to 2,4-Dimethylthiazole-¹³C₃ is the reaction of ¹³C-labeled thioacetamide (B46855) with a ¹³C-labeled bromoacetone. The positions of the ¹³C labels in the final product will depend on the labeling pattern of the starting materials.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dimethylthiazole-13C3 [chemicalbook.com]

- 4. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylthiazole-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,4-Dimethylthiazole-¹³C₃. Given the limited availability of specific experimental data for the ¹³C₃ isotopologue, this guide leverages data from its unlabeled counterpart, 2,4-dimethylthiazole, to provide accurate estimations of its physicochemical properties. Isotopic labeling with ¹³C does not significantly alter the chemical properties of a molecule, thus the data for the unlabeled compound serves as a reliable proxy.

Core Chemical Properties

2,4-Dimethylthiazole-¹³C₃ is a stable, isotopically labeled version of 2,4-dimethylthiazole, an organic compound featuring a thiazole (B1198619) ring substituted with two methyl groups at positions 2 and 4. The incorporation of three ¹³C atoms provides a valuable tool for various research applications, particularly in mass spectrometry-based assays and metabolic studies.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,4-dimethylthiazole. These values are expected to be nearly identical for 2,4-Dimethylthiazole-¹³C₃.

| Property | Value | Source |

| Molecular Formula | C₂¹³C₃H₇NS | N/A |

| Molecular Weight | 116.20 g/mol (calculated) | N/A |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 144-146 °C at 719 mmHg | [2][3] |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 1.056 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.509 | [2][4] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water.[1][2] | |

| pKa | 3.98 (at 25 °C, μ=0.1) | [2] |

Synthesis of 2,4-Dimethylthiazole-¹³C₃

The synthesis of 2,4-Dimethylthiazole-¹³C₃ can be achieved via the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This approach involves the reaction of an α-haloketone with a thioamide. To introduce the ¹³C₃ label, isotopically labeled starting materials are required. A plausible synthetic route would involve the reaction of a ¹³C-labeled thioacetamide (B46855) with chloroacetone.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of unlabeled 2,4-dimethylthiazole.

Materials:

-

Thioacetamide-¹³C₂ (with ¹³C at both the methyl and thiocarbonyl carbons)

-

Chloroacetone-¹³C₁ (with ¹³C at the carbonyl carbon)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a pressure tube, dissolve thioacetamide-¹³C₂ (1 equivalent) and chloroacetone-¹³C₁ (1 equivalent) in anhydrous DMF.

-

Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-Dimethylthiazole-¹³C₃ by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Applications and Logical Relationships

While specific applications for 2,4-Dimethylthiazole-¹³C₃ are not extensively documented, its utility can be inferred from the applications of its unlabeled form and the general use of isotopically labeled compounds in research. The primary applications fall into two main categories: as a flavoring agent and as an intermediate in chemical synthesis. The ¹³C labeling makes it particularly valuable as an internal standard in quantitative analysis and for tracer studies in various biological and chemical systems.

Caption: Logical flow of 2,4-Dimethylthiazole applications.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 2,4-Dimethylthiazole-¹³C₃. This workflow ensures the successful synthesis, purification, and structural confirmation of the labeled compound.

Caption: Workflow for synthesis and analysis.

References

An In-depth Technical Guide to 2,4-Dimethylthiazole-¹³C₃: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2,4-Dimethylthiazole-¹³C₃. Given the limited direct experimental data on the ¹³C₃ isotopologue, this document leverages data from its unlabeled counterpart, 2,4-dimethylthiazole (B1360104), and established synthetic methodologies for isotopically labeled compounds. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in metabolic studies, drug discovery, and other advanced scientific applications.

Molecular Structure and Physicochemical Properties

2,4-Dimethylthiazole-¹³C₃ is an isotopically labeled form of 2,4-dimethylthiazole where three carbon atoms have been replaced with the stable isotope carbon-13. The IUPAC name for the unlabeled compound is 2,4-dimethyl-1,3-thiazole[1]. The molecular formula of the unlabeled compound is C₅H₇NS[1]. The introduction of three ¹³C atoms increases the molecular weight of the compound.

The following table summarizes the key physicochemical properties of unlabeled 2,4-dimethylthiazole. These values provide a close approximation for the physical characteristics of the ¹³C₃-labeled analogue.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| Boiling Point | 144-146 °C at 719 mmHg | |

| Density | 1.056 g/mL at 25 °C | |

| Refractive Index | 1.509 at 20 °C | |

| Flash Point | 43 °C | |

| Appearance | Colorless to light yellow liquid |

Synthesis of 2,4-Dimethylthiazole-¹³C₃

The synthesis of 2,4-Dimethylthiazole-¹³C₃ can be achieved through the well-established Hantzsch thiazole (B1198619) synthesis[2][3][4]. This method involves the condensation of an α-haloketone with a thioamide[2][4]. To introduce the three ¹³C labels, isotopically labeled precursors must be used. A plausible synthetic route would involve the reaction of a ¹³C-labeled thioacetamide (B46855) with a ¹³C-labeled chloroacetone (B47974).

Proposed Synthetic Workflow

The proposed synthesis involves a two-step conceptual workflow: the synthesis of ¹³C-labeled precursors and their subsequent condensation to form the target molecule.

Experimental Protocol (Proposed)

This protocol is adapted from established methods for the synthesis of unlabeled 2,4-dimethylthiazole and isotopically labeled thioamides[5][6].

Step 1: Synthesis of [¹³C₂]-Thioacetamide

-

Thionation of [¹³C₂]-Acetamide: [¹³C₂]-Acetamide, which can be prepared from [¹³C₂]-acetic acid, is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent like toluene (B28343) or dioxane.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography to yield [¹³C₂]-thioacetamide.

Step 2: Synthesis of [¹³C]-Chloroacetone

-

Chlorination of [¹³C₃]-Acetone: [¹³C₃]-Acetone is subjected to chlorination using a suitable chlorinating agent like sulfuryl chloride or by bubbling chlorine gas through the acetone, potentially with a catalyst[7][8]. The reaction conditions must be carefully controlled to favor the formation of monochloroacetone.

-

The resulting [¹³C]-chloroacetone is purified by distillation.

Step 3: Hantzsch Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve [¹³C₂]-thioacetamide (1 equivalent) in a suitable solvent such as ethanol (B145695) or isopropanol.

-

Addition of Halo-ketone: Add [¹³C]-chloroacetone (1 equivalent) to the solution.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by fractional distillation or column chromatography to yield 2,4-Dimethylthiazole-¹³C₃.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of unlabeled 2,4-dimethylthiazole shows a prominent molecular ion peak (M⁺) at m/z 113[1]. For 2,4-Dimethylthiazole-¹³C₃, the molecular ion peak is expected to shift to m/z 116 due to the presence of three ¹³C atoms. High-resolution mass spectrometry would be essential to confirm the exact mass and elemental composition.

| Ion | m/z (Unlabeled) | Expected m/z (¹³C₃-labeled) |

| [M]⁺ | 113 | 116 |

| [M-CH₃]⁺ | 98 | 100 or 101 |

| [M-HCN]⁺ | 86 | 88 or 89 |

¹³C NMR Spectroscopy

While experimental ¹³C NMR data for 2,4-Dimethylthiazole-¹³C₃ is not available, the chemical shifts for the unlabeled compound can be estimated based on data from similar substituted thiazoles[9]. The presence of the ¹³C labels will result in a spectrum where the labeled carbons show strong signals and may exhibit ¹³C-¹³C coupling.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C2 | ~165-170 |

| C4 | ~150-155 |

| C5 | ~110-115 |

| 2-CH₃ | ~18-22 |

| 4-CH₃ | ~15-19 |

Potential Applications and Biological Context

Isotopically labeled compounds like 2,4-Dimethylthiazole-¹³C₃ are invaluable tools in metabolic research and drug development.

Metabolic Fate and Biomarker Discovery

2,4-dimethylthiazole has been identified in various foods and beverages, suggesting it may be a biomarker for consumption of certain products[10][11]. The use of 2,4-Dimethylthiazole-¹³C₃ as a tracer in metabolic studies could help elucidate its metabolic fate in biological systems. This can be achieved by administering the labeled compound and tracking the appearance of ¹³C in downstream metabolites using techniques like mass spectrometry or NMR.

Thiazole Derivatives in Signaling Pathways

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antifungal properties. While the specific signaling pathways modulated by 2,4-dimethylthiazole are not well-defined, other thiazole derivatives have been shown to interact with key cellular targets. For instance, some thiazole-containing drugs act as inhibitors of protein kinases, which are crucial components of cell proliferation and survival signaling pathways.

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for anticancer drugs. Thiazole derivatives could potentially inhibit kinases at various points in this cascade.

Conclusion

2,4-Dimethylthiazole-¹³C₃ is a specialized chemical probe with significant potential for advancing our understanding of metabolic pathways and for the development of new therapeutic agents. While direct experimental data for this isotopologue is scarce, this guide provides a solid foundation based on the known chemistry and biology of its unlabeled counterpart and related compounds. The proposed synthetic route offers a clear path for its preparation, and the outlined potential applications highlight its value in future research endeavors. Further experimental validation is necessary to fully characterize this promising molecule and unlock its full potential in scientific discovery.

References

- 1. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]

- 8. RU2225858C2 - Chloroacetone production process - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 11. Human Metabolome Database: Showing metabocard for 2,4-Dimethylthiazole (HMDB0032974) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylthiazole-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-Dimethylthiazole-¹³C₃, an isotopically labeled compound valuable for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis is based on the well-established Hantzsch thiazole (B1198619) synthesis, utilizing a commercially available triply ¹³C-labeled precursor.

Synthetic Strategy

The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. To achieve the desired isotopic labeling pattern in 2,4-Dimethylthiazole-¹³C₃, the strategy is to employ a ¹³C-labeled α-haloketone and an unlabeled thioamide. Specifically, the reaction will be between chloroacetone-¹³C₃ and thioacetamide (B46855).

The three ¹³C atoms from chloroacetone-¹³C₃ will be incorporated into the C4, C5, and the methyl group at the C4 position of the resulting thiazole ring. The carbon atom at the C2 position and its adjacent methyl group will originate from the unlabeled thioacetamide.

Caption: Proposed synthetic pathway for 2,4-Dimethylthiazole-¹³C₃.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of 2,4-Dimethylthiazole-¹³C₃.

Synthesis of Chloroacetone-¹³C₃

This procedure is adapted from the established method for the chlorination of acetone (B3395972).

Materials:

-

Acetone-¹³C₃ (commercially available with 99% isotopic purity)[1][2][3][4]

-

Calcium carbonate

-

Chlorine gas

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser, dropping funnel, gas inlet tube, and stirrer.

Procedure:

-

To a round-bottom flask, add Acetone-¹³C₃ and lumps of calcium carbonate. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction.

-

Pass a current of chlorine gas through the acetone solution while gradually adding water from the dropping funnel.

-

Gently heat the reaction mixture to approximately 60°C.

-

Once the calcium carbonate is nearly consumed, stop the chlorine flow and allow the mixture to stand overnight to ensure the completion of the reaction.

-

The upper layer containing the chloroacetone-¹³C₃ is separated.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product is then purified by fractional distillation, collecting the fraction boiling at 117-121°C to yield pure chloroacetone-¹³C₃.

Synthesis of 2,4-Dimethylthiazole-¹³C₃ via Hantzsch Condensation

This protocol is based on a general and robust procedure for the synthesis of 2,4-dimethylthiazole.

Materials:

-

Chloroacetone-¹³C₃ (from step 2.1)

-

Thioacetamide

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a pressure tube, dissolve thioacetamide and chloroacetone-¹³C₃ in DMF.

-

Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure 2,4-Dimethylthiazole-¹³C₃.

Caption: Experimental workflow for the synthesis and analysis.

Data Presentation

The following tables summarize the expected and known quantitative data for both the unlabeled and the ¹³C-labeled 2,4-dimethylthiazole.

Table 1: Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole (Unlabeled)

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS | [5][6] |

| Molecular Weight | 113.18 g/mol | [5][6] |

| Boiling Point | 145-147 °C | [7] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| H-5 | ~6.8 | |

| CH₃ (C4) | ~2.4 | |

| CH₃ (C2) | ~2.6 | |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C2 | ~165 | [8] |

| C4 | ~150 | [8] |

| C5 | ~115 | |

| CH₃ (C4) | ~19 | |

| CH₃ (C2) | ~17 | |

| Mass Spectrum (EI, m/z) | 113 (M+), 72, 71, 45, 42, 39 | [7] |

Table 2: Predicted Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole-¹³C₃

| Property | Predicted Value | Rationale |

| Molecular Formula | ¹³C₃C₂H₇NS | |

| Molecular Weight | 116.18 g/mol | Addition of 3 mass units for the three ¹³C atoms. |

| ¹H NMR | ||

| H-5 | Singlet, ~6.8 ppm | No significant change in chemical shift expected. |

| CH₃ (C4) | Doublet due to ¹J(¹³C-¹H) coupling | The methyl protons will be coupled to the adjacent ¹³C. |

| CH₃ (C2) | Singlet, ~2.6 ppm | This methyl group is attached to an unlabeled carbon. |

| ¹³C NMR | ||

| C2 | Singlet, ~165 ppm | Unlabeled carbon. |

| C4 | Singlet, ~150 ppm | Labeled carbon, will show coupling in ¹H-coupled spectrum. |

| C5 | Singlet, ~115 ppm | Labeled carbon, will show coupling in ¹H-coupled spectrum. |

| CH₃ (C4) | Singlet, ~19 ppm | Labeled carbon, will show coupling in ¹H-coupled spectrum. |

| CH₃ (C2) | Singlet, ~17 ppm | Unlabeled carbon. |

| High-Resolution MS (EI) | Predicted M+ at m/z ~116.0398 | Calculated exact mass for ¹³C₃C₂H₇NS. |

Conclusion

The synthesis of 2,4-Dimethylthiazole-¹³C₃ is readily achievable through the Hantzsch thiazole synthesis using commercially available, isotopically labeled starting materials. The proposed two-step protocol, involving the initial chlorination of Acetone-¹³C₃ followed by condensation with thioacetamide, offers a direct and efficient route to the target molecule. This guide provides a solid foundation for researchers to produce this valuable labeled compound for their studies. The predicted spectroscopic data will be instrumental in the characterization and confirmation of the final product.

References

- 1. Acetone (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1334-1 [isotope.com]

- 2. Acetone-13C3 13C 99atom 93628-01-4 [sigmaaldrich.com]

- 3. 丙酮-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. 丙酮-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

- 6. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

- 7. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

Technical Guide: 2,4-Dimethylthiazole-13C3

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Data

2,4-Dimethylthiazole (B1360104) is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and is noted for its applications in the flavor and fragrance industry.[1] Its isotopically labeled counterpart, 2,4-Dimethylthiazole-13C3, is a powerful tool in metabolic and pharmacokinetic studies.

Quantitative Data for 2,4-Dimethylthiazole

The following table summarizes the key quantitative properties of unlabeled 2,4-Dimethylthiazole.

| Property | Value | Source(s) |

| CAS Number | 541-58-2 | [1][2][3][4] |

| Molecular Formula | C₅H₇NS | [1][2] |

| Molecular Weight | 113.18 g/mol | [1] |

| Boiling Point | 144-146 °C | [3][4] |

| Density | 1.056 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.509 | [4] |

| Flash Point | 109 °F | [4] |

| Purity | ≥ 99% (GC) | [1] |

Section 2: Synthesis and Experimental Protocols

The synthesis of 2,4-dimethylthiazole is most notably achieved through the Hantzsch thiazole (B1198619) synthesis.[5][6] This method involves the reaction of an α-haloketone with a thioamide.[5][6]

Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

A common protocol for the synthesis of 2,4-dimethylthiazole involves the reaction of chloroacetone (B47974) with thioacetamide (B46855).[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve thioacetamide (10 mmol) in N,N-dimethylformamide (DMF, 5 mL).[7]

-

Addition of Haloalkane: To the solution, add bromoacetone (B165879) (10 mmol).[7]

-

Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at 60°C for 1 hour.[7]

-

Work-up: After cooling, dilute the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.[7]

-

Extraction: Extract the product with ethyl acetate (B1210297).[7]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system to yield 2,4-dimethylthiazole.[7]

Section 3: The Role of 13C Isotopic Labeling in Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in drug discovery and development.[8][9] The incorporation of carbon-13 (¹³C), a non-radioactive isotope, into a molecule allows researchers to trace its path and transformation within a biological system with high precision.[10]

Applications in ADME Studies

The primary application of ¹³C-labeled compounds is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[8][9] By replacing natural abundance carbon with ¹³C at specific positions, the labeled molecule and its metabolites can be distinguished from endogenous compounds by mass spectrometry. This predictable mass shift provides a clear signal for tracking the fate of a drug candidate.[]

Key Advantages of ¹³C Labeling in ADME:

-

Metabolite Identification: Facilitates the elucidation of metabolic pathways by allowing for the unambiguous identification of drug-related metabolites.[8][9]

-

Pharmacokinetic Analysis: Enables precise quantification of the parent drug and its metabolites in various biological matrices, providing critical data on bioavailability, half-life, and clearance.[]

-

Toxicology Studies: Helps in understanding metabolism-mediated toxicities by tracing the formation of reactive metabolites and their interactions with cellular macromolecules.[8][9]

-

Reduced Analytical Complexity: The distinct mass signature of ¹³C-labeled compounds simplifies data analysis and reduces interference from background noise in complex biological samples.[]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 541-58-2: 2,4-Dimethylthiazole | CymitQuimica [cymitquimica.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Cas 541-58-2,2,4-Dimethylthiazole | lookchem [lookchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Navigating the Research Landscape of 2,4-Dimethylthiazole-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability of 2,4-Dimethylthiazole-13C3

A thorough investigation of the catalogs of major global suppliers of stable isotope-labeled compounds reveals that this compound is not offered as a stock product. Researchers requiring this compound will likely need to pursue custom synthesis. For reference, a list of prominent suppliers of stable isotopes and custom synthesis services is provided below.

| Supplier | Website | Notes |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | A leading supplier of stable isotopes and labeled compounds; offers custom synthesis services. |

| Toronto Research Chemicals | --INVALID-LINK-- | Provides a wide range of biochemicals and offers custom synthesis. |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | Offers a broad range of research chemicals; custom synthesis may be available. |

| Cayman Chemical | --INVALID-LINK-- | Specializes in biochemicals for research, including custom synthesis services. |

| Alsachim, a Shimadzu Group Company | --INVALID-LINK-- | Specializes in stable isotope-labeled internal standards and offers custom synthesis. |

| Omicron Biochemicals, Inc. | --INVALID-LINK-- | Focuses on the synthesis of stable isotope-labeled carbohydrates, nucleosides, and their derivatives. |

| Shanghai Saikerui Biotechnology Co., Ltd. | --INVALID-LINK-- | Listed as a potential supplier in some databases, but product availability and specifications for this compound could not be confirmed. |

Proposed Synthesis of this compound

The synthesis of this compound can be approached via the well-established Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of a thioamide with an α-haloketone. To achieve the desired ¹³C₃ labeling pattern, ¹³C-labeled starting materials are required. A plausible synthetic route is outlined below.

Experimental Protocol: Hantzsch Synthesis of this compound

Starting Materials:

-

Thioacetamide-¹³C₂ (prepared from Acetamide-¹³C₂ and a thionating agent like Lawesson's reagent)

-

Chloroacetone-1-¹³C (or another suitably labeled chloroacetone (B47974) isotopologue)

-

Anhydrous ethanol

-

Pyridine (as a base)

Procedure:

-

Preparation of Thioacetamide-¹³C₂:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Acetamide-¹³C₂ in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to obtain Thioacetamide-¹³C₂.

-

-

Synthesis of this compound:

-

In a separate reaction vessel, dissolve Thioacetamide-¹³C₂ (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add Chloroacetone-1-¹³C (1.0 equivalent) dropwise at room temperature.

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or flash column chromatography to yield pure this compound.

-

Characterization:

-

The final product should be characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by ¹H and ¹³C NMR spectroscopy to verify the structure and the positions of the ¹³C labels.

Potential Applications and Experimental Workflows

Stable isotope-labeled compounds like this compound are powerful tools in various research areas, primarily in metabolic studies and as internal standards for quantitative analysis.[1][2]

Metabolic Tracer Studies

2,4-Dimethylthiazole has been identified as a flavor compound in various foods and is also a structural motif in some biologically active molecules.[3] Understanding its metabolic fate is crucial for toxicology, pharmacology, and food science. This compound can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) in vivo or in vitro.[4]

Experimental Workflow: In Vitro Metabolism Study

-

Incubation: Incubate this compound with a biological matrix (e.g., liver microsomes, hepatocytes).

-

Sample Preparation: At various time points, quench the reaction and extract the metabolites.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₃ label will result in a +3 Da mass shift compared to the unlabeled compound, allowing for the unambiguous detection of the parent compound and its metabolites.

-

Metabolite Identification: Characterize the structure of the detected metabolites based on their fragmentation patterns.

-

Pathway Elucidation: Map the identified metabolites to reconstruct the metabolic pathway of 2,4-Dimethylthiazole.

Internal Standard for Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry-based assays.[5] this compound is an ideal internal standard for the quantification of unlabeled 2,4-Dimethylthiazole in complex matrices.

Experimental Workflow: Quantitative Analysis

-

Sample Spiking: Add a known amount of this compound to the unknown sample containing the unlabeled analyte.

-

Sample Preparation: Perform the necessary extraction and cleanup steps. The labeled standard will co-elute with the unlabeled analyte and experience similar matrix effects and ionization suppression.

-

LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, monitoring the specific mass transitions for both the labeled and unlabeled compounds.

-

Quantification: Calculate the concentration of the unlabeled 2,4-Dimethylthiazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Relevance in Signaling and Drug Development

While specific signaling pathways directly involving 2,4-Dimethylthiazole are not well-documented in publicly available literature, the 2,4-disubstituted thiazole scaffold is of significant interest in medicinal chemistry and drug development.[6][7] Derivatives of this core structure have been investigated for a range of biological activities, including their potential to modulate cellular development and act as anticancer or antimicrobial agents. The development of isotopically labeled versions of such compounds would be instrumental in target identification and validation studies, as well as in understanding their mechanism of action and pharmacokinetic properties.

Conclusion

This compound is a specialized research chemical that is currently not commercially available. For researchers in fields such as drug metabolism, toxicology, and food science, custom synthesis represents a viable path to obtaining this valuable tool. The proposed synthetic route based on the Hantzsch reaction provides a clear strategy for its preparation. Once synthesized, this compound can be powerfully applied as a metabolic tracer to elucidate biological pathways and as an internal standard for highly accurate quantitative studies. Its utility extends into the broader field of drug discovery, where labeled compounds are essential for understanding the pharmacology of new chemical entities. This guide provides the foundational technical information for scientists to incorporate this compound into their research programs.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review: 2,4-Dimethylthiazole-¹³C₃

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: A comprehensive literature search for "2,4-Dimethylthiazole-¹³C₃" did not yield specific technical documentation, synthesis protocols, or detailed experimental data for this isotopically labeled compound. The information presented herein is a review of the unlabeled parent compound, 2,4-Dimethylthiazole, with a discussion on potential synthetic approaches for its ¹³C₃-labeled analogue based on established methods.

Introduction to 2,4-Dimethylthiazole

2,4-Dimethylthiazole is a heteroaromatic organic compound belonging to the class of 2,4-disubstituted thiazoles.[1][2] It is a flammable liquid with a characteristic meaty and coffee-like odor.[3] This compound and its derivatives are of interest in various fields, including food chemistry as a flavoring agent and in medicinal chemistry due to the prevalence of the thiazole (B1198619) ring in biologically active molecules.[3][4] Isotopic labeling of such molecules with stable isotopes like ¹³C is a crucial technique for tracking their metabolic pathways, understanding reaction mechanisms, and as internal standards in quantitative analysis.[5][]

Physicochemical Properties

A summary of the key physicochemical properties of unlabeled 2,4-Dimethylthiazole is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NS | [7][8] |

| Molecular Weight | 113.18 g/mol | [7] |

| CAS Number | 541-58-2 | [7][8] |

| Boiling Point | 143-147 °C | [9][10] |

| Density | 1.057 g/mL | [10] |

| Refractive Index | 1.5090 | [10] |

| Flash Point | 49.44 °C | [3] |

| Water Solubility | 2.1 g/L (Predicted) | [2] |

| logP | 1.69 (Predicted) | [2] |

Synthesis of 2,4-Dimethylthiazole

Several synthetic routes for unlabeled 2,4-Dimethylthiazole have been reported. The most common method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This widely used method involves the reaction of a thioamide with an α-haloketone. For 2,4-Dimethylthiazole, this typically involves the reaction of thioacetamide (B46855) with chloroacetone (B47974) or bromoacetone (B165879).

General Reaction:

Figure 1. Hantzsch Synthesis of 2,4-Dimethylthiazole.

Experimental Protocols:

-

Method 1: From Thioacetamide and Bromoacetone. [11]

-

Dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in 5 mL of DMF in a pressure tube.

-

Seal the tube and heat the reaction mixture in an oil bath at 60 °C for 1 hour.

-

After cooling, dilute the mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to yield 2,4-dimethylthiazole. A reported yield for a similar reaction is 99%.[11]

-

-

Method 2: From Acetamide (B32628), Phosphorus Pentasulfide, and Chloroacetone. [9]

-

Prepare a mixture of finely divided acetamide (5.08 moles) and powdered phosphorus pentasulfide (0.9 mole) and place it in a round-bottomed flask with dry benzene.

-

Add a small amount of a chloroacetone/benzene mixture to initiate an exothermic reaction, which may require gentle heating.

-

Gradually add the remaining chloroacetone/benzene mixture.

-

Once the reaction subsides, reflux the mixture for 30 minutes.

-

After cooling, add water and shake. Separate the aqueous layer.

-

Make the aqueous layer alkaline with 5 N sodium hydroxide (B78521) or potassium hydroxide.

-

Extract the separated crude thiazole with ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate and remove the ether by distillation.

-

Fractionally distill the residual oil, collecting the fraction boiling at 143–145 °C. The reported yield is 41–45% based on phosphorus pentasulfide.[9]

-

Potential Synthesis of 2,4-Dimethylthiazole-¹³C₃

To synthesize 2,4-Dimethylthiazole-¹³C₃, one would need to employ ¹³C-labeled starting materials. Based on the Hantzsch synthesis, two primary approaches could be considered.

Workflow for ¹³C₃ Labeling:

Figure 2. Proposed Workflow for 2,4-Dimethylthiazole-¹³C₃ Synthesis.

To achieve a triply labeled product, one would ideally start with a precursor that contains the three desired carbon atoms. For instance, using [¹³C₃]-chloroacetone in the Hantzsch reaction with unlabeled thioacetamide would be a direct route. Alternatively, a combination of labeled precursors, such as [¹³C₂]-thioacetamide and a singly labeled chloroacetone, could be envisioned, though this would be a more complex synthetic strategy. The choice of labeled precursor would depend on commercial availability and cost.

Applications in Research and Drug Development

Isotopically labeled compounds like 2,4-Dimethylthiazole-¹³C₃ are invaluable tools in various scientific disciplines.

-

Metabolic Studies: The thiazole ring is a component of many drugs.[12] A ¹³C-labeled version of a thiazole-containing drug candidate can be used in preclinical and clinical studies to trace its absorption, distribution, metabolism, and excretion (ADME) profile. Mass spectrometry can distinguish the labeled drug and its metabolites from endogenous compounds.[5]

-

Quantitative Analysis: 2,4-Dimethylthiazole-¹³C₃ can serve as an ideal internal standard for the quantification of the unlabeled compound in various matrices, such as biological fluids or environmental samples, using isotope dilution mass spectrometry.[]

-

Mechanistic Studies: Isotopic labeling helps in elucidating reaction mechanisms.[5] By tracking the position of the ¹³C atoms in the products of a reaction involving 2,4-Dimethylthiazole, researchers can gain insights into the bond-forming and bond-breaking steps.

Signaling Pathways and Biological Activity

While there is limited information on the specific biological signaling pathways directly modulated by 2,4-Dimethylthiazole, the broader class of 2,4-disubstituted thiazoles has been investigated for various biological activities. For instance, some 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their ability to induce the differentiation of human pluripotent stem cells.[4] Others have shown trypanocidal activity against T. brucei.[13]

The potential for thiazole-containing compounds to undergo metabolic activation to reactive metabolites is an important consideration in drug development, as this can lead to toxicity.[12]

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for 2,4-Dimethylthiazole (HMDB0032974) [hmdb.ca]

- 2. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 3. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 4. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 12. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 13. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethylthiazole in Coffee Beans Using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dimethylthiazole (B1360104) in roasted coffee beans. 2,4-Dimethylthiazole is a key volatile flavor compound contributing to the nutty and roasted aroma of coffee. The methodology utilizes gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and incorporates 2,4-Dimethylthiazole-13C3 as a stable isotope-labeled internal standard for accurate and precise quantification. This stable isotope dilution assay (SIDA) effectively compensates for matrix effects and variations during sample preparation and analysis. The described protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

The characteristic aroma of roasted coffee is a complex mixture of numerous volatile organic compounds. Among these, sulfur-containing heterocyclic compounds like 2,4-dimethylthiazole play a crucial role in defining the final flavor profile.[1][2] Accurate quantification of such key odorants is essential for quality control, product development, and research into the chemistry of coffee roasting.

Stable isotope dilution analysis (SIDA) is a premier analytical technique for the precise quantification of target compounds in complex matrices.[3][4][5] By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, variations arising from extraction inefficiency, sample loss, and instrument variability can be effectively normalized.[6][7][8][9] This application note provides a detailed protocol for the determination of 2,4-dimethylthiazole in coffee beans using GC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A headspace solid-phase microextraction (HS-SPME) method is employed for the extraction of volatile compounds from coffee beans, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Roasted coffee beans

-

2,4-Dimethylthiazole analytical standard

-

This compound internal standard solution (10 µg/mL in methanol)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

-

Grind roasted coffee beans to a uniform consistency.

-

Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

-

Spike the sample with 10 µL of the this compound internal standard solution (100 ng).

-

Immediately seal the vial with the screw cap.

-

Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS/MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

| Parameter | Value |

|---|---|

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2,4-Dimethylthiazole | 113.0 | 72.0 | 15 |

| 2,4-Dimethylthiazole | 113.0 | 45.0 | 20 |

| This compound | 116.0 | 74.0 | 15 |

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank matrix (e.g., a coffee sample with negligible 2,4-dimethylthiazole content or a model matrix) with known amounts of the 2,4-dimethylthiazole analytical standard.

-

Add a constant amount of the this compound internal standard to each calibration standard.

-

Analyze the calibration standards using the described GC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of 2,4-dimethylthiazole in the coffee samples by applying the response factor from the calibration curve to the measured peak area ratios.

Data Presentation

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linear Range | 1 - 500 ng/g |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.3 ng/g |

| Limit of Quantification (LOQ) | 1.0 ng/g |

| Intra-day Precision (%RSD, n=6) | < 5% |

| Inter-day Precision (%RSD, n=18) | < 8% |

| Recovery (%) | 95 - 105% |

Table 2: Quantification of 2,4-Dimethylthiazole in Commercial Coffee Samples

| Coffee Sample | Origin | Roast Level | 2,4-Dimethylthiazole (ng/g) ± SD (n=3) |

| A | Brazil | Medium | 158 ± 11 |

| B | Ethiopia | Light | 89 ± 7 |

| C | Colombia | Dark | 274 ± 19 |

| D | Vietnam | Dark | 312 ± 25 |

Visualizations

References

- 1. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 2. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Quantitative Analysis Using 2,4-Dimethylthiazole-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 2,4-dimethylthiazole (B1360104) in various matrices using a stable isotope-labeled internal standard, 2,4-dimethylthiazole-¹³C₃. The use of isotope dilution mass spectrometry is a gold-standard analytical technique that offers high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2][3]

Introduction to 2,4-Dimethylthiazole and Isotope Dilution Mass Spectrometry

2,4-Dimethylthiazole is a volatile organic compound and a known flavor component in a variety of foods, including coffee, tea, and cooked meats.[4] Its presence and concentration can be indicative of food quality and processing conditions, making it a potential biomarker.[4]

Quantitative analysis of volatile and semi-volatile compounds like 2,4-dimethylthiazole can be challenging due to their potential for loss during sample preparation and susceptibility to matrix interference. Isotope dilution mass spectrometry (IDMS) is a powerful technique that overcomes these challenges.[1][2] By adding a known amount of a stable isotope-labeled version of the analyte (in this case, 2,4-dimethylthiazole-¹³C₃) to the sample at the earliest stage of preparation, it acts as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process.

The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach significantly improves the accuracy and reproducibility of the results.

Applications

The primary application of this method is the accurate quantification of 2,4-dimethylthiazole in complex matrices. Potential applications include:

-

Food and Beverage Industry: Quality control of raw materials and finished products, monitoring of flavor profiles, and authentication of natural flavors.

-

Environmental Analysis: Monitoring of volatile organic compounds in environmental samples.

-

Biomarker Research: Quantification of 2,4-dimethylthiazole as a potential biomarker in biological samples.

Experimental Protocols

The following protocols are generalized for the analysis of 2,4-dimethylthiazole in a liquid matrix (e.g., a beverage) and a solid matrix (e.g., foodstuff) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Analytes: 2,4-Dimethylthiazole (purity ≥98%)

-

Internal Standard: 2,4-Dimethylthiazole-¹³C₃ (isotopic purity ≥99%)

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

-

Salts: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Gases: Helium (carrier gas, 99.999% purity)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

-

Extraction Thimbles and Soxhlet Apparatus (for solid samples)

-

Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) and holder (for headspace analysis)

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,4-dimethylthiazole and 2,4-dimethylthiazole-¹³C₃ into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Intermediate Stock Solutions (100 µg/mL):

-

Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the intermediate stock solution of 2,4-dimethylthiazole with dichloromethane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard and all samples with the 2,4-dimethylthiazole-¹³C₃ internal standard solution to a final concentration of 100 ng/mL.

-

Sample Preparation

Protocol 1: Liquid-Liquid Extraction for Liquid Samples (e.g., Coffee, Tea)

-

Measure 10 mL of the liquid sample into a 50 mL separatory funnel.

-

Add 100 µL of the 10 µg/mL 2,4-dimethylthiazole-¹³C₃ internal standard solution.

-

Add 10 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate into a clean collection tube.

-

Repeat the extraction with a fresh 10 mL portion of dichloromethane.

-

Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer to a 2 mL GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

-

Weigh 1 g of the homogenized solid sample or pipette 1 mL of the liquid sample into a 20 mL headspace vial.

-

Add 100 µL of the 10 µg/mL 2,4-dimethylthiazole-¹³C₃ internal standard solution.

-

Add 5 mL of deionized water and 1 g of sodium chloride to the vial to improve the release of volatile compounds.

-

Immediately seal the vial with a PTFE-lined septum cap.

-

Incubate the vial in a heating block at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (for liquid injection) or direct thermal desorption (for SPME)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2,4-Dimethylthiazole: m/z 113 (quantifier), 98, 59 (qualifiers)

-

2,4-Dimethylthiazole-¹³C₃: m/z 116 (quantifier), 101, 62 (qualifiers)

-

Data Analysis and Quantification

-

Calibration Curve:

-

Generate a calibration curve by plotting the peak area ratio of the analyte (m/z 113) to the internal standard (m/z 116) against the concentration of the analyte in the calibration standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.

-

Determine the concentration of 2,4-dimethylthiazole in the samples using the regression equation from the calibration curve.

-

Quantitative Data Summary

The following table presents hypothetical validation data for the quantification of 2,4-dimethylthiazole in a spiked coffee matrix using the described liquid-liquid extraction protocol.

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.998 | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 1.5 ng/mL | - |

| Accuracy (Recovery %) | ||

| Spiked at 5 ng/mL | 98.5% | 80-120% |

| Spiked at 50 ng/mL | 102.1% | 80-120% |

| Spiked at 500 ng/mL | 99.2% | 80-120% |

| Precision (RSD %) | ||

| Intra-day (n=6) at 50 ng/mL | 4.2% | < 15% |

| Inter-day (n=18) at 50 ng/mL | 6.8% | < 20% |

Visualizations

Experimental Workflow

Caption: General workflow for the quantitative analysis of 2,4-dimethylthiazole.

Isotope Dilution Principle

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

Application Notes and Protocols for 13C Metabolic Flux Analysis

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope like Carbon-13 (13C) into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern provides a wealth of information that, when combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[2] 13C-MFA is widely regarded as the gold standard for in vivo flux quantification and has broad applications in metabolic engineering, disease research (such as in cancer metabolism), and biotechnology.[1][3]

Note on 2,4-Dimethylthiazole-13C3: A comprehensive search of scientific literature and chemical databases did not yield specific applications or established protocols for the use of this compound as a tracer in metabolic flux analysis. The information presented herein provides a detailed framework for 13C-MFA using a well-established tracer, [U-13C6]glucose, as a representative example. Additionally, a hypothetical application for a 13C-labeled thiazole (B1198619) compound is discussed to provide context.

Hypothetical Application: Tracing Thiamine (B1217682) Metabolism with a 13C-Labeled Thiazole Compound

While direct evidence is unavailable for this compound, a labeled thiazole derivative could theoretically be used to study the metabolism of thiamine (Vitamin B1). Thiamine is composed of a pyrimidine (B1678525) ring and a thiazole ring.[4] Its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes in central carbon metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[5][6][7][8]

A tracer such as this compound, if it could be taken up by cells and incorporated into the thiamine synthesis pathway, could be used to investigate the dynamics of TPP synthesis and its role in regulating glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 2,4-Dimethylthiazole in Complex Matrices using a Stable Isotope Dilution Assay with 2,4-Dimethylthiazole-¹³C₃

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylthiazole is a volatile heterocyclic compound recognized for its distinct savory, nutty, and meaty aroma profile.[1] It is a key flavor component in a variety of foods and beverages, including coffee, roasted barley, cooked beef, and tea.[2][3] Accurate quantification of 2,4-Dimethylthiazole is crucial for quality control in the food and beverage industry, flavor research, and potentially for identifying biomarkers of food consumption.[2][4] However, its volatility and presence in complex matrices make precise measurement challenging due to potential analyte loss during sample preparation and matrix effects during analysis.

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification of small molecules in complex samples.[5][6] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[7] The IS, in this case, 2,4-Dimethylthiazole-¹³C₃, is chemically identical to the native analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[7][8] By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any subsequent sample loss will affect both the analyte and the standard equally, preserving their ratio.[8] Quantification is then based on the ratio of the mass spectrometric response of the native analyte to its labeled internal standard, providing high precision and accuracy by correcting for both sample preparation variability and matrix-induced signal suppression or enhancement.[9][10]

This application note provides a detailed protocol for the quantification of 2,4-Dimethylthiazole in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and 2,4-Dimethylthiazole-¹³C₃ as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[10] The core principle involves adding a known quantity of an isotopically enriched standard (the "spike") of the analyte to the sample.[11] This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., ¹³C instead of ¹²C).[7]

After spiking, the sample undergoes preparation steps like extraction and cleanup. During these steps, the native analyte and the labeled standard experience the same physical and chemical effects, including any losses.[8] The final extract is then analyzed by a mass spectrometer, which can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z).

The concentration of the native analyte is calculated based on the measured ratio of the signal from the native analyte to the signal from the known amount of the labeled standard.[11] Because the method relies on this ratio, it is largely immune to variations in sample recovery and instrument response, leading to superior accuracy and precision compared to external or internal standard methods that use a non-isotopic analogue.[9]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Materials and Reagents

-

Analyte Standard: 2,4-Dimethylthiazole (≥98% purity)

-

Internal Standard: 2,4-Dimethylthiazole-¹³C₃ (isotopic purity ≥99%)

-

Solvents: Dichloromethane (B109758) (DCM), Methanol, Hexane (all GC or HPLC grade)

-

Reagents: Anhydrous sodium sulfate (B86663), Reagent water

-

Sample Matrix: e.g., Coffee brew, beef broth, or other relevant liquid/solid sample.

2. Preparation of Standards

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of 2,4-Dimethylthiazole and dissolve in 10 mL of methanol.

-

Accurately weigh ~10 mg of 2,4-Dimethylthiazole-¹³C₃ and dissolve in 10 mL of methanol.

-

-

Working Internal Standard (IS) Solution (e.g., 10 µg/mL):

-

Dilute the primary IS stock solution with methanol. The final concentration should be chosen to be in the mid-range of the expected analyte concentration in the samples.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by adding varying amounts of the native analyte primary stock to a constant amount of the working IS solution.

-

A typical calibration curve might cover a range of 0.1 to 50 µg/mL.

-

Dilute with the sample matrix (if a matrix-matched curve is desired and a blank matrix is available) or with the extraction solvent.

-

3. Sample Preparation (Liquid-Liquid Extraction Example)

-

Sample Spiking: To 5 g of the liquid sample (e.g., coffee) in a 50 mL centrifuge tube, add a known volume (e.g., 50 µL) of the 10 µg/mL working IS solution. Vortex for 30 seconds to ensure homogenization.

-

Extraction: Add 10 mL of dichloromethane (DCM). Cap tightly and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

-

Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

4. GC-MS Instrumentation and Conditions The following conditions are a typical starting point and should be optimized.[12]

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[12]

-

Injector: Split/splitless, operated in splitless mode.[12]

-

Injector Temperature: 250 °C.[12]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 5 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Parameters:

5. Data Analysis and Calculation

-

Calibration Curve: Plot the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and the response factor (RF).

-

Quantification: Calculate the concentration of 2,4-Dimethylthiazole in the sample using the measured peak area ratio and the calibration curve.

Concentration (µg/g) = [(Area_Analyte / Area_IS) - c] / m * (V_final / W_sample)

Where:

-

c is the intercept and m is the slope from the regression.

-

V_final is the final volume of the extract (in mL).

-

W_sample is the initial weight of the sample (in g).

-

Performance Characteristics (Illustrative Data)

The following table summarizes typical performance data expected from a well-optimized isotope dilution assay for volatile compounds. Actual results will depend on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.995 | The correlation coefficient for the calibration curve over the defined range. |

| Limit of Detection (LOD) | 0.1 - 5 ng/g | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 15 ng/g | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |

| Accuracy/Recovery (%) | 85 - 115% | The percentage of a known amount of spiked analyte recovered from a blank matrix, indicating the method's accuracy. |

Conclusion

The stable isotope dilution assay using 2,4-Dimethylthiazole-¹³C₃ provides a robust, highly accurate, and precise method for the quantification of 2,4-Dimethylthiazole in complex matrices. By effectively compensating for sample loss and matrix effects, this GC-MS based protocol is ideally suited for demanding applications in food science, flavor chemistry, and quality control, ensuring reliable and defensible analytical results.

References

- 1. CAS 541-58-2: 2,4-Dimethylthiazole | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for 2,4-Dimethylthiazole (HMDB0032974) [hmdb.ca]

- 3. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 4. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. osti.gov [osti.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

Applications of Labeled Thiazoles in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of isotopically labeled thiazoles in various stages of drug discovery. Thiazole (B1198619), a sulfur and nitrogen-containing five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of isotopic labels, such as Carbon-13 (¹³C), Deuterium (²H or D), and Fluorine-18 (¹⁸F), into thiazole-containing drug candidates offers powerful tools for elucidating mechanisms of action, improving pharmacokinetic profiles, and enabling non-invasive imaging.

Application Note 1: ¹⁸F-Labeled Thiazoles for In Vivo Cancer Imaging using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[2] By labeling thiazole-based drug candidates with the positron-emitting radionuclide ¹⁸F, researchers can track their biodistribution, target engagement, and pharmacokinetics in vivo. This is particularly valuable in oncology, where thiazole derivatives have shown promise as inhibitors of various cancer-related targets.[3]

A key application is the development of PET radiotracers for imaging specific biomarkers in tumors. For instance, ¹⁸F-labeled thiazole derivatives can be designed to target receptors or enzymes that are overexpressed in cancer cells, providing a means for early diagnosis, patient stratification, and monitoring treatment response.[4]

Quantitative Data for ¹⁸F-Labeled Thiazole Derivatives

| Radiotracer | Application | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |

| [¹⁸F]FITA-2 | α-synuclein PET Imaging | >25% | >110 GBq/μmol | [5] |

| [¹⁸F]FMTP | COX-2 PET Imaging | 35 ± 5% | 92.5 ± 18.5 GBq/μmol | [6] |

| [¹⁸F]PPY1 | A₂A Receptor PET Imaging | 52 ± 7% | 90–227 GBq/μmol | [7] |

| [¹⁸F]PPY2 | A₂A Receptor PET Imaging | 12 ± 4% | 50–80 GBq/μmol | [7] |

Experimental Protocol: Automated Radiosynthesis of an ¹⁸F-Labeled Thiazole Derivative

This protocol describes a general procedure for the automated radiosynthesis of an ¹⁸F-labeled thiazole derivative for PET imaging, adapted from methodologies for labeling various biomolecules.[8][9]

Materials:

-

Cyclotron-produced [¹⁸F]fluoride in ¹⁸O-enriched water

-

Sep-Pak® Light QMA cartridge

-

Potassium carbonate (K₂CO₃)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Thiazole precursor with a suitable leaving group (e.g., tosylate, mesylate)

-

Automated radiosynthesis module

-

HPLC system with a semi-preparative column and radiation detector

-

Sterile filters (0.22 µm)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Pass the cyclotron-produced [¹⁸F]fluoride solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]fluoride.

-

Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel of the automated synthesis module using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture.

-

-

Azeotropic Drying:

-